molecular formula C22H38F3N3O7S B13916064 Biotin-C1-PEG3-C3-amine TFA

Biotin-C1-PEG3-C3-amine TFA

Cat. No.: B13916064
M. Wt: 545.6 g/mol
InChI Key: YPDRGIVMGWAYRG-YOTVLOEGSA-N
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Description

Biotin-C1-PEG3-C3-amine TFA is a compound that combines biotin, polyethylene glycol (PEG), and an amine group. It is commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). The compound is known for its ability to facilitate the degradation of target proteins by exploiting the ubiquitin-proteasome system .

Preparation Methods

Synthetic Routes and Reaction Conditions

Biotin-C1-PEG3-C3-amine TFA is synthesized through a series of chemical reactions that involve the conjugation of biotin, PEG, and an amine group. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to achieve efficient coupling and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Biotin-C1-PEG3-C3-amine TFA undergoes various chemical reactions, including:

Common Reagents and Conditions

    N-Hydroxysuccinimide (NHS): Used for activating biotin.

    Carbodiimides (e.g., EDC): Used for coupling reactions.

    Organic Solvents (e.g., DMF, DMSO): Used as reaction media.

Major Products Formed

The major products formed from these reactions include biotinylated proteins, peptides, and other biomolecules. These products are used in various biochemical assays and research applications .

Scientific Research Applications

Biotin-C1-PEG3-C3-amine TFA has a wide range of scientific research applications:

Mechanism of Action

Biotin-C1-PEG3-C3-amine TFA exerts its effects by serving as a linker in PROTACs. PROTACs are designed to recruit target proteins to E3 ubiquitin ligases, leading to the ubiquitination and subsequent degradation of the target proteins by the proteasome. The PEG chain provides solubility and flexibility, while the amine group facilitates conjugation to other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Biotin-C1-PEG3-C3-amine TFA is unique due to its specific combination of biotin, PEG, and amine functionalities. This combination provides optimal solubility, flexibility, and reactivity, making it highly effective as a PROTAC linker and in other bioconjugation applications .

Properties

Molecular Formula

C22H38F3N3O7S

Molecular Weight

545.6 g/mol

IUPAC Name

(3aS,4S,6aR)-4-[8-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]-5-oxooctyl]-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C20H37N3O5S.C2HF3O2/c21-8-4-10-27-12-14-28-13-11-26-9-3-6-16(24)5-1-2-7-18-19-17(15-29-18)22-20(25)23-19;3-2(4,5)1(6)7/h17-19H,1-15,21H2,(H2,22,23,25);(H,6,7)/t17-,18-,19-;/m0./s1

InChI Key

YPDRGIVMGWAYRG-YOTVLOEGSA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)CCCOCCOCCOCCCN)NC(=O)N2.C(=O)(C(F)(F)F)O

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)CCCOCCOCCOCCCN)NC(=O)N2.C(=O)(C(F)(F)F)O

Origin of Product

United States

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